molecular formula C9H12BrN3O B2973179 N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide CAS No. 710322-28-4

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2973179
CAS No.: 710322-28-4
M. Wt: 258.119
InChI Key: HLURXGVOCYJEDG-UHFFFAOYSA-N
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Description

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide stands out due to its specific structural features and the unique biological activities it exhibits. Its ability to inhibit cell proliferation and angiogenesis makes it a valuable compound in anticancer research .

Properties

IUPAC Name

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLURXGVOCYJEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 3-necked 1 L round bottomed flask equipped with a magnetic stirrer, thermometer, condenser and nitrogen inlet/outlet was charged with 50.00 g (287.4 mmol) of 2-amino-5-bromopyrazine (1), 218 mL of dichloromethane and 30.50 mL (377.1 mmol) of pyridine. Then, 39.30 mL (319.1 mmol) of trimethylacetyl chloride (PivCl) was added dropwise over 5 min. An exotherm ensued that raised the temperature of the mixture from 22° C. to 44° C. After stirring at ca. 40° C. for 2 h, HPLC analysis indicated complete reaction. The reaction mixture was diluted with 200 mL of ethanol, then concentrated by distillation at atmospheric pressure. After 240 mL of distillate had collected and the temperature of the mixture reached 68° C., 100 mL of water was added slowly, while maintaining the temperature of the mixture at ca. 68° C. After the addition was complete, the resulting suspension was allowed to cool to room temperature and stirred overnight. The solid was collected by filtration, washed with 100 mL of ethanol:water 1:1 and dried by suction to give 67.08 g (90.4% yield) of the title compound as a light beige solid; 98.21% pure as determined by HPLC analysis (HPLC column Zorbax Eclipse XDB-C8, 4.6×50 mm, 1.8 μm, eluent 5-100% acetonitrile/water+01. % TFA over 5 min at 1 mL/min, detection at UV 250 nm, retention time 4.22 min).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Quantity
39.3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
90.4%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-bromopyrazine (10.00 g, 57.47 mmol) and pyridine (5.6 mL, 68.96 mmol) in methylene chloride (144 mL) was cooled to 0° C. and then was treated slowly with trimethylacetyl chloride (8.6 mL, 68.96 mmol). The resulting reaction mixture was stirred at 0° C. for 30 min and then was allowed to warm to 25° C. where it was stirred for 18 h. At this time, the reaction mixture still contained the starting material 2-amino-5-bromopyrazine. The reaction mixture was treated with an additional amount of trimethylacetyl chloride (4.3 mL, 34.48 mmol) and then stirred at 25° C. for 4 h. The reaction mixture was then concentrated in vacuo to remove methylene chloride. The resulting residue was diluted with ethyl acetate (700 mL). The organic layer was washed with a 1N aqueous hydrochloric acid solution (2×200 mL) and a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 65M, Silica, 1/9 ethyl acetate/hexanes) afforded N-(5-bromo-pyrazin-2-yl)-2,2-dimethyl-propionamide (12.19 g, 82%) as a white solid: mp 122–124° C.; (ES)+-HRMS m/e calcd for C9H12BrN3O (M+H)+ 258.0237, found 258.0240.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
144 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.3 mL
Type
reactant
Reaction Step Four

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